molecular formula C9H13N3O4S B14376182 4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide CAS No. 88132-45-0

4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide

Cat. No.: B14376182
CAS No.: 88132-45-0
M. Wt: 259.28 g/mol
InChI Key: RGJLXWOPWNODFK-UHFFFAOYSA-N
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Description

4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a methoxymethyl carbamoyl group with a benzene sulfonamide moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative is then sulfonated to introduce the sulfonamide group.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with adjustments made to accommodate larger volumes and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new sulfonamide-based compounds.

    Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms and developing new antibiotics.

    Medicine: Research into its potential therapeutic uses includes exploring its efficacy against various bacterial infections.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable sulfonamide structure.

Mechanism of Action

The mechanism of action of 4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar antibacterial mechanism.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial properties.

    Sulfadiazine: Known for its use in treating toxoplasmosis and other infections.

Uniqueness

4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide is unique due to its methoxymethyl carbamoyl group, which may confer additional properties such as increased solubility or altered pharmacokinetics. This structural difference can make it more effective in certain applications compared to other sulfonamides.

Properties

CAS No.

88132-45-0

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

IUPAC Name

1-(methoxymethyl)-3-(4-sulfamoylphenyl)urea

InChI

InChI=1S/C9H13N3O4S/c1-16-6-11-9(13)12-7-2-4-8(5-3-7)17(10,14)15/h2-5H,6H2,1H3,(H2,10,14,15)(H2,11,12,13)

InChI Key

RGJLXWOPWNODFK-UHFFFAOYSA-N

Canonical SMILES

COCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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